Ethyl dodecanoate

Overview

Description

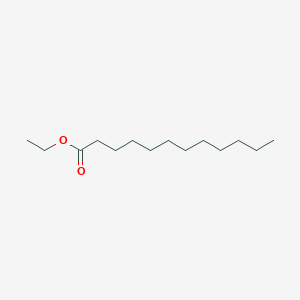

Ethyl dodecanoate (C14H28O2), also known as ethyl laurate, is a fatty acid ethyl ester derived from lauric acid (dodecanoic acid) and ethanol. It is characterized by its hydrophobic nature, fruity aroma, and widespread occurrence in alcoholic beverages (e.g., brandy, mead, and wine), fruits (e.g., apples, apricots), and natural extracts (e.g., Spirulina platensis) . Its molecular structure (average mass: 228.37 g/mol) and low water solubility influence its role in flavor profiles and industrial applications, such as fragrance formulation and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric Acid Ethyl Ester is typically synthesized through the esterification of lauric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid. The reaction conditions often involve heating the mixture to around 70-80°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Lauric Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is carried out in reactors where lauric acid and ethanol are continuously fed, and the ester is continuously removed to drive the reaction to completion. Catalysts like Amberlyst 15 are used to enhance the reaction efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl dodecanoate undergoes hydrolysis under acidic or basic conditions, yielding dodecanoic acid and ethanol.

Acid-Catalyzed Hydrolysis

In acidic media, the reaction follows a reversible mechanism analogous to Fischer esterification (Figure 1):

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Deprotonation and elimination of ethanol.

Kinetic Parameters (for analogous ethyl esters):

| Temperature (K) | Rate Constant (L·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| 283 | 0.0776 | 29.775 |

| 313 | 0.2566 | |

| Data derived from ethyl acetate hydrolysis studies under similar conditions . |

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, hydroxide ions cleave the ester bond irreversibly:

Isotope-labeling studies confirm cleavage occurs at the alkyl-oxygen (C–OR) bond .

Transesterification

This compound participates in transesterification with methyl esters or alcohols. For example, mthis compound reacts with ethanol in yeast-mediated fermentations to regenerate this compound:

This reaction is critical in flavor modulation during wine fermentation .

Stability and Environmental Reactivity

-

Thermal Decomposition : Degrades above 150°C, producing CO and CO₂ .

-

Oxidation : Susceptible to radical-initiated oxidation at the alkyl chain, forming peroxides.

Reduction Reactions

While not directly studied for this compound, esters generally reduce to primary alcohols using agents like LiAlH₄:

Scientific Research Applications

Introduction to Ethyl Dodecanoate

This compound, also known as ethyl laurate, is an organic compound classified as a fatty acid ester. Its chemical formula is , and it is characterized by a fruity aroma, making it valuable in various applications across food, cosmetics, and biotechnological industries. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Flavoring Agent in Food Industry

This compound is widely used as a flavoring agent due to its pleasant fruity aroma. It is naturally present in various fruits and alcoholic beverages, contributing to their sensory profiles during fermentation processes. Studies have shown that it can enhance the flavor of wines when produced during fermentation by yeast strains like Saccharomyces cerevisiae .

Biochemical Assays and Metabolism Studies

Research has demonstrated the role of this compound in metabolic pathways, particularly in yeast fermentation. For instance, the addition of dodecanoic acid significantly increases the production of this compound at higher concentrations (1 mM) during wine fermentation . This indicates its potential as a substrate for yeast metabolism, which can be exploited for bioengineering yeast strains to enhance flavor production.

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is utilized in cosmetic formulations. It acts as a skin-conditioning agent and solvent for fragrances, enhancing the sensory experience of personal care products . Its safety profile supports its use in formulations intended for topical application.

Biotechnological Applications

This compound has been studied for its potential use in biotechnological processes, particularly in biofuel production. Its metabolic pathways are being explored to optimize yeast strains for better ethanol production from renewable resources . The thermotolerant yeast strain Kluyveromyces marxianus has shown resilience in fermentation processes involving this compound, suggesting its viability as a feedstock for bioethanol production .

Case Study 1: this compound Production in Wine Fermentation

A study investigated the effects of adding various concentrations of dodecanoic acid on this compound levels during wine fermentation. The results indicated that at concentrations above 1 mM, there was a significant increase in this compound production, showcasing its importance in enology .

Case Study 2: Flavor Profile Enhancement

Research into the flavor compounds produced during fermentation highlighted that this compound contributes to the complexity of wine aromas. Its presence was linked to higher consumer preference ratings for wines produced with added fatty acids .

Mechanism of Action

The mechanism of action of Lauric Acid Ethyl Ester involves its interaction with cell membranes. It increases the permeability of cell membranes, which can enhance the effectiveness of other compounds, such as antimicrobial agents. This property is particularly useful in photodynamic therapy, where it helps in the photoinactivation of bacteria by increasing the interaction of reactive oxygen species with cell components .

Comparison with Similar Compounds

Comparative Analysis with Similar Esters

Structural and Functional Comparisons

Ethyl dodecanoate belongs to the medium- to long-chain ethyl ester family, which includes:

- Ethyl hexanoate (C8H16O2): Shorter chain, higher volatility.

- Ethyl octanoate (C10H20O2): Common in wines and spirits, contributes pineapple-like notes.

- Ethyl decanoate (C12H24O2): Prominent in brandy and mead, with a waxy, apple aroma.

- Ethyl tetradecanoate (C16H32O2): Longer chain, lower volatility, associated with floral notes.

Table 1: Key Properties and Occurrence of Ethyl Esters

Production and Fermentation Dynamics

- Yeast Metabolism: this compound synthesis in Saccharomyces cerevisiae is influenced by nitrogen compounds and CO2 overpressure. Unlike ethyl heptanoate (which declines under CO2 pressure), this compound increases during secondary fermentation in certain yeast strains .

- Grape Fractionation: In wine, this compound concentrations rise in non-polar grape fractions (80–100% acetone), surpassing shorter-chain esters (e.g., ethyl hexanoate) due to preferential esterification of longer-chain fatty acids .

Sensory and Stability Profiles

- Aroma Impact: this compound contributes "fruity" and "sweet" notes in wines and brandy, with higher flavor dilution (FD) factors in head and heart cuts during distillation . Its longer chain reduces volatility compared to ethyl octanoate, prolonging its sensory impact in aged beverages .

- Oxidation Stability: In bottle-aged wines, this compound is more stable under screw caps than cork closures, showing less degradation than ethyl decanoate .

Chemometric Differentiation

Principal Component Analysis (PCA) of alcoholic beverages clusters this compound with ethyl decanoate and octanoic acid as key variables differentiating boiled/unboiled meads and honey . In wines, co-fermentation erases regional volatile signatures linked to this compound, unlike blending .

Biological Activity

Ethyl dodecanoate, also known as ethyl laurate, is an ester formed from the reaction of ethanol and lauric acid (C12 fatty acid). This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

- Chemical Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- CAS Number : 106-33-2

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and pharmaceuticals.

- Case Study : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 0.5% (v/v) in culture media, suggesting its potential as a natural preservative .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated in various contexts, particularly in food science. Its ability to scavenge free radicals contributes to its potential health benefits.

- Research Findings : this compound demonstrated significant free radical scavenging activity in vitro, comparable to that of established antioxidants like ascorbic acid. This suggests its utility in enhancing the oxidative stability of food products .

3. Lipid Metabolism Modulation

This compound has been shown to influence lipid metabolism positively. This is particularly relevant in studies focusing on obesity and metabolic disorders.

- Study Overview : In a rat model, supplementation with this compound resulted in decreased lipid peroxidation and improved lipid profiles, indicating its potential role in managing hyperlipidemia .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell death.

- Free Radical Scavenging : this compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : It may influence the activity of enzymes involved in lipid metabolism, thereby altering the synthesis and breakdown of fatty acids.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other fatty acid esters:

| Compound | Antimicrobial Activity | Antioxidant Activity | Lipid Metabolism Modulation |

|---|---|---|---|

| This compound | High | Moderate | Positive |

| Ethyl Laurate | Moderate | Low | Neutral |

| Ethyl Octanoate | High | Moderate | Positive |

| Ethyl Decanoate | Moderate | High | Neutral |

Q & A

Q. Basic: What are the standard methods for synthesizing and purifying ethyl dodecanoate in laboratory settings?

This compound is typically synthesized via acid-catalyzed esterification of dodecanoic acid with ethanol. A common protocol involves refluxing equimolar amounts of dodecanoic acid and ethanol with concentrated sulfuric acid (1–2% v/v) as a catalyst at 70–80°C for 4–6 hours . Purification is achieved through neutralization of residual acid , followed by vacuum distillation (boiling point: ~269°C at 760 mmHg) or column chromatography. Purity is confirmed using GC-MS or NMR spectroscopy , with characteristic peaks for the ester carbonyl group (~1740 cm⁻¹ in IR) and molecular ion m/z 228.37 in mass spectra .

Q. Basic: How is this compound identified and quantified in complex mixtures such as food or beverages?

This compound is routinely analyzed using gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS). For quantification, internal standards like ethyl hexadecanoate or 4-methyl-2-pentanol are added to correct for matrix effects. Semiquantitative data are calculated using the formula:

Statistical validation requires triplicate runs and ANOVA with Bonferroni correction (P < 0.05) to ensure reproducibility .

Q. Advanced: How can researchers resolve contradictions in reported dielectric constants of this compound across studies?

Discrepancies in dielectric constants (e.g., 3.4 at 68°F vs. values in other solvents) often arise from temperature fluctuations , impurities , or measurement techniques . To address this:

- Standardize conditions using a temperature-controlled dielectric cell (e.g., ±0.1°C).

- Validate purity via HPLC or Karl Fischer titration to rule out moisture interference.

- Compare data using Cole-Cole plots to assess frequency-dependent behavior.

Contradictions may also reflect molecular interactions in mixed solvents, necessitating Hansen solubility parameter analysis .

Q. Advanced: What experimental designs are optimal for studying the oxidative stability of this compound in lipid matrices?

Oxidative stability is assessed via accelerated aging tests :

- Rancimat method : Expose samples to 100–110°C with airflow (20 L/h), measuring conductivity changes from volatile acids.

- Schaal oven test : Store at 40–60°C for 30 days, sampling weekly for peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) .

- GC-MS headspace analysis : Track degradation products like hexanal or 2,4-decadienal . For antioxidant studies, incorporate BHT or α-tocopherol at 0.01–0.02% w/w and use response surface methodology (RSM) to optimize formulations .

Q. Basic: What are the key thermodynamic properties of this compound relevant to material science applications?

Critical properties include:

- Dielectric constant : 3.4 at 20°C .

- Viscosity : 4.92 mPa·s at 25°C (measured using rotational viscometers ).

- Density : 0.86–0.87 g/cm³ at 20°C .

These properties are essential for designing bio-based lubricants or polymer plasticizers . High-pressure viscosity models (e.g., Eyring theory ) are applied to predict behavior under industrial conditions .

Q. Advanced: How can multivariate analysis improve the interpretation of this compound’s role in aroma profiles?

Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are used to deconvolute its contribution to complex matrices like wine or meat. For example:

- In red wine, this compound correlates with "fruity" notes but is suppressed by sulfur dioxide oxidation .

- In stored meat, its concentration increases alongside ethyl hexadecanoate and diacetyl , indicating lipid oxidation .

Multivariate models require normalization to internal standards and validation via permutation tests (n > 200) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While classified as low hazard, follow:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-temperature experiments.

- Waste disposal : Collect in halogen-free containers for incineration.

Safety assessments should reference ECHA guidelines and IUCLID datasets , prioritizing data from JECFA or FDA GSRS .

Q. Advanced: How do solvent interactions affect the kinetic parameters of this compound in esterification reactions?

Solvent polarity impacts reaction rates:

- In non-polar solvents (e.g., hexane), the reaction follows second-order kinetics due to limited proton mobility.

- In polar aprotic solvents (e.g., DMF), pseudo-first-order kinetics dominate, with rate constants increasing by 30–50%.

Monitor using in-situ FTIR to track carbonyl peak shifts. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states and solvent effects .

Q. Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : ¹H NMR shows triplet δ 4.12 ppm (–CH₂O–) and triplet δ 2.30 ppm (–COO–CH₂–). ¹³C NMR confirms the ester carbonyl at δ 173.5 ppm .

- IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1175 cm⁻¹ (C–O ester linkage).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 229.37 and fragment ions at m/z 157 (loss of –OC₂H₅) .

Q. Advanced: What computational models predict the phase behavior of this compound in biodiesel blends?

UNIFAC and NRTL models are calibrated using experimental vapor-liquid equilibrium (VLE) data. Key steps:

Properties

IUPAC Name |

ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVMNBHPAILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047044 | |

| Record name | Ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, oily liquid with a fruity, floral odour | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-33-2 | |

| Record name | Ethyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.